molecular formula C17H17N5O4 B14792434 N-{9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-yl}benzamide

N-{9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-yl}benzamide

Cat. No.: B14792434
M. Wt: 355.3 g/mol
InChI Key: GNPRDDYSJSKPJF-UHFFFAOYSA-N
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Description

N-{9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-yl}benzamide is a complex organic compound that belongs to the class of nucleoside analogs. This compound is characterized by the presence of a purine base linked to a sugar moiety, which is further connected to a benzamide group. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-yl}benzamide typically involves multiple steps:

    Formation of the Purine Base: The purine base is synthesized through a series of reactions starting from simple precursors such as formamide and glycine.

    Glycosylation: The purine base is then glycosylated with a protected sugar derivative to form the nucleoside.

    Deprotection: The protecting groups on the sugar moiety are removed under acidic or basic conditions.

    Amidation: The nucleoside is then reacted with benzoyl chloride in the presence of a base to form the final benzamide derivative.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis procedures. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-yl}benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or nucleosides.

Scientific Research Applications

N-{9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-yl}benzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with enzymes and nucleic acids.

    Medicine: Investigated for its potential as an antiviral or anticancer agent.

    Industry: Utilized in the development of pharmaceuticals and diagnostic tools.

Mechanism of Action

The mechanism of action of N-{9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-yl}benzamide involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This compound targets specific enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases, thereby inhibiting their activity and preventing the replication of viral or cancerous cells.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring nucleoside with similar structural features.

    Zidovudine: An antiviral nucleoside analog used in the treatment of HIV.

    Gemcitabine: A nucleoside analog used as a chemotherapeutic agent.

Uniqueness

N-{9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-yl}benzamide is unique due to its specific structural modifications, which enhance its binding affinity to target enzymes and improve its stability. These features make it a promising candidate for therapeutic applications, distinguishing it from other nucleoside analogs.

Properties

IUPAC Name

N-[9-[3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O4/c23-7-11-6-12(24)17(26-11)22-9-20-13-14(18-8-19-15(13)22)21-16(25)10-4-2-1-3-5-10/h1-5,8-9,11-12,17,23-24H,6-7H2,(H,18,19,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNPRDDYSJSKPJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(C1O)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(OC(C1O)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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